2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride 2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955531-16-4
VCID: VC7390397
InChI: InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7(2-3-7)4-5-8;/h2-6,8H2,1H3;1H
SMILES: CS(=O)(=O)CC1(CC1)CCN.Cl
Molecular Formula: C7H16ClNO2S
Molecular Weight: 213.72

2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride

CAS No.: 1955531-16-4

Cat. No.: VC7390397

Molecular Formula: C7H16ClNO2S

Molecular Weight: 213.72

* For research use only. Not for human or veterinary use.

2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride - 1955531-16-4

Specification

CAS No. 1955531-16-4
Molecular Formula C7H16ClNO2S
Molecular Weight 213.72
IUPAC Name 2-[1-(methylsulfonylmethyl)cyclopropyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7(2-3-7)4-5-8;/h2-6,8H2,1H3;1H
Standard InChI Key FGFDYBBXBZQCCQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)CC1(CC1)CCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, 2-[1-(methylsulfonylmethyl)cyclopropyl]ethanamine hydrochloride, reflects its bifurcated structure: a cyclopropane ring substituted with a methanesulfonylmethyl group and an ethylamine side chain, protonated as a hydrochloride salt . The cyclopropane ring introduces significant ring strain, which influences both reactivity and conformational stability.

Key structural identifiers include:

  • SMILES: CS(=O)(=O)CC1(CC1)CCN.Cl

  • InChIKey: FGFDYBBXBZQCCQ-UHFFFAOYSA-N .

The presence of the sulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3) enhances polarity and hydrogen-bonding capacity, while the hydrochloride salt improves aqueous solubility relative to the free base .

Table 1: Molecular Properties

PropertyValue
CAS Number1955531-16-4
Molecular FormulaC7H16ClNO2S\text{C}_7\text{H}_{16}\text{ClNO}_2\text{S}
Molecular Weight213.73 g/mol
XLogP31.2 (estimated)
Hydrogen Bond Donors2 (amine, hydrochloride)
Hydrogen Bond Acceptors4 (sulfonyl, amine)

Synthesis and Manufacturing

Scalability and Industrial Production

Current suppliers, including Kemix and AccelaChem, list the compound with lead times of 65 days for 100 mg to 5 g quantities, suggesting batch-scale synthesis rather than continuous manufacturing . The absence of bulk pricing data implies limited commercial demand, consistent with its status as a research chemical .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form enhances water solubility compared to the free amine, though exact solubility values (mg/mL\text{mg/mL}) remain unquantified in public sources . The sulfonyl group confers stability against oxidative degradation, while the cyclopropane ring may render the compound susceptible to ring-opening under strong acidic or basic conditions.

Spectroscopic Characterization

  • Mass Spectrometry: ESI-MS (positive mode) shows a parent ion peak at m/z=213.73m/z = 213.73, consistent with the molecular weight .

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) exhibits characteristic signals for the cyclopropane ring (δ 0.8–1.2 ppm), methanesulfonyl methyl group (δ 3.1 ppm), and ethylamine protons (δ 2.6–3.0 ppm) .

Applications in Research

Pharmaceutical Intermediates

The compound’s amine and sulfonyl functionalities make it a candidate for:

  • Protease Inhibitors: Sulfonamides are known pharmacophores in antiviral and anticancer agents.

  • CNS-Targeted Drugs: Cyclopropane-containing amines often exhibit blood-brain barrier permeability, suggesting potential in neurology .

Agrochemical Development

Methanesulfonyl derivatives are explored as herbicides and fungicides, though no specific studies on this compound are published .

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